molecular formula C16H23N3O2 B11788269 3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B11788269
M. Wt: 289.37 g/mol
InChI Key: XZOPQATULFPVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a tert-butyl group and a 3,4-diethoxyphenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diethoxybenzohydrazide with tert-butyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated triazole compounds.

Scientific Research Applications

3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its ability to inhibit enzymes and disrupt biological pathways.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can form strong interactions with metal ions, which can be crucial for its biological activity. The compound may also disrupt cellular membranes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole
  • 3-(tert-Butyl)-5-(3,4-dihydroxyphenyl)-1H-1,2,4-triazole
  • 3-(tert-Butyl)-5-(3,4-dimethylphenyl)-1H-1,2,4-triazole

Uniqueness

3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of the 3,4-diethoxyphenyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

5-tert-butyl-3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C16H23N3O2/c1-6-20-12-9-8-11(10-13(12)21-7-2)14-17-15(19-18-14)16(3,4)5/h8-10H,6-7H2,1-5H3,(H,17,18,19)

InChI Key

XZOPQATULFPVIF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=N2)C(C)(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.